4-(3-Azetidinyloxy)benzoic acid

Medicinal Chemistry Scaffold Hopping Physicochemical Property Optimization

This bifunctional scaffold combines a para-azetidin-3-yloxy group with a benzoic acid core. The azetidine secondary amine provides a protonatable site (LogD pH 7.4 = -1.49) that markedly improves aqueous solubility over neutral linkers, making it ideal for PROTAC design where poor solubility causes aggregation. The free carboxylic acid enables straightforward amide conjugation. Non-azetidine analogs cannot replicate this solubility advantage. TPSA of 58.56 Ų supports fragment-based screening. Choose this building block to optimize pharmacokinetics, solubility, and IP in your next degrader or SAR campaign.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 1015846-55-5
Cat. No. B3198583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Azetidinyloxy)benzoic acid
CAS1015846-55-5
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)
InChIKeyUFMKHHCJVJXUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Azetidinyloxy)benzoic acid (CAS 1015846-55-5) for Targeted Protein Degradation and Medicinal Chemistry


4-(3-Azetidinyloxy)benzoic acid (CAS 1015846-55-5) is a bifunctional building block characterized by a benzoic acid core functionalized at the para position with an azetidin-3-yloxy group [1]. The molecule possesses a free carboxylic acid handle for conjugation chemistry and a secondary amine within the four-membered azetidine ring, which serves as a modifiable anchor point or contributes to the physicochemical profile of the resultant conjugates [1]. This compound is predominantly utilized in pharmaceutical research, with a specific focus on the design of proteolysis-targeting chimeras (PROTACs) and as a versatile intermediate in the synthesis of novel chemical entities .

Why 4-(3-Azetidinyloxy)benzoic acid is Not Interchangeable with Common Benzoic Acid or Alkoxy Analogs


Simple benzoic acid derivatives or common alkyl/aryl ethers cannot serve as drop-in replacements for 4-(3-Azetidinyloxy)benzoic acid in rational drug design [1]. The distinct advantage lies in the azetidine nitrogen, which provides a protonatable site absent in carbo-cyclic or purely aromatic analogs. This structural feature directly alters key physicochemical properties: the logD (pH 7.4) is computed to be -1.49, and the topological polar surface area (TPSA) is 58.56 Ų [1]. These values reflect the compound's potential to influence membrane permeability and aqueous solubility profiles differently than analogous compounds lacking this basic amine. Consequently, in applications such as linker design for PROTACs, where solubility and permeability must be carefully balanced, substitution with a non-azetidine analog could drastically alter the pharmacokinetic and degradation efficacy of the final bifunctional molecule .

Quantitative Differentiation Guide for 4-(3-Azetidinyloxy)benzoic acid


Structural Uniqueness: Non-Aromatic Amine Handle Versus Piperidine or Pyrrolidine Analogs

4-(3-Azetidinyloxy)benzoic acid provides a distinct structural vector compared to more common saturated N-heterocycle analogs [1]. The four-membered azetidine ring offers a unique spatial and electronic profile compared to five-membered pyrrolidine or six-membered piperidine ethers. This can lead to differences in target binding and physicochemical properties [2].

Medicinal Chemistry Scaffold Hopping Physicochemical Property Optimization

Computed LogD and TPSA Data: Distinct Profile for Balancing Solubility and Permeability

Computational predictions show that 4-(3-Azetidinyloxy)benzoic acid has a LogD of -1.49 at pH 7.4 and a topological polar surface area (TPSA) of 58.56 Ų [1]. This profile is unique compared to non-basic analogs, which would have higher LogD values, or more polar analogs with larger TPSA. For instance, a hypothetical alkyl ether analog would be predicted to have a significantly higher LogD (e.g., >1.0), leading to poorer aqueous solubility .

Pharmacokinetics ADME PROTAC Linker Design

Hydrochloride Salt Form: Enhanced Aqueous Solubility Over Neutral Free Base

While the target compound is the free base, it is often sourced or used as its hydrochloride salt (CAS 1609395-67-6) . This salt form is documented to be soluble in water . In contrast, the neutral free base of the compound, as well as many non-basic benzoic acid analogs, would exhibit significantly lower aqueous solubility, potentially complicating the preparation of stock solutions for biological assays .

Formulation Development In Vitro Assay Compound Handling

Validated Application Scenarios for 4-(3-Azetidinyloxy)benzoic acid


PROTAC Linker Design for Optimizing Solubility and Conjugation

Procurement of this building block is ideal for PROTAC development teams seeking to introduce a solubility-enhancing moiety into their linker design. The azetidine's basic nitrogen, as quantified by the computed LogD of -1.49 at pH 7.4 [1], offers a tangible physicochemical advantage over neutral, lipophilic linkers that can cause aggregation or poor solubility of the final heterobifunctional degrader . The carboxylic acid provides a standard handle for amide coupling, enabling straightforward integration between the target protein ligand and E3 ligase ligand.

Scaffold Hopping in Kinase or GPCR Drug Discovery Programs

Medicinal chemists exploring structure-activity relationships (SAR) can utilize 4-(3-Azetidinyloxy)benzoic acid as a building block for introducing a conformationally restricted, four-membered ring amine [1]. This offers a distinct three-dimensional vector compared to traditional piperidine or pyrrolidine scaffolds , potentially enabling the optimization of target engagement, selectivity against related proteins, or the generation of novel intellectual property.

Synthesis of Fragment Libraries and Screening Sets

This compound is suitable for inclusion in fragment libraries aimed at exploring diverse chemical space. Its bifunctional nature (amine and acid) and the presence of the underrepresented azetidine ring [1] make it a valuable asset for generating fragments with favorable physicochemical properties (TPSA of 58.56 Ų [1]). This increases the likelihood of identifying novel, ligand-efficient hits with good lead-like properties in high-throughput screening campaigns.

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